![molecular formula C9H10ClN3 B2677475 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine CAS No. 690642-33-2](/img/structure/B2677475.png)

2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine

Descripción general

Descripción

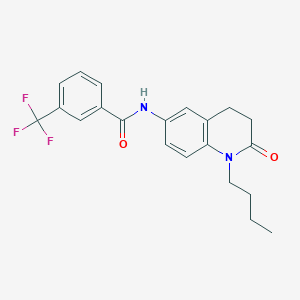

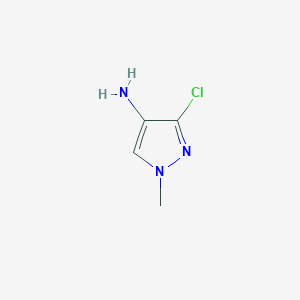

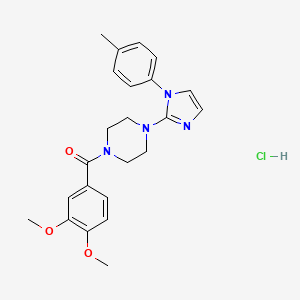

2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine is a synthetic intermediate useful for pharmaceutical synthesis . It is a type of aromatic heterocyclic compound .

Synthesis Analysis

A series of mixed aryl/heteroaryl/alkyl imidazo[1,2-a]pyrimidine chalcogenides have been synthesized by nucleophilic substitution reaction on 2-(chloromethyl)imidazo[1,2-a]pyrimidine with corresponding aryl/heteroaryl selenols and alkyl/aryl thiolates . This method provides a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The synthesis of several imidazo[1,2-a]pyrimidine analogs substituted with two aryls at positions-2 and -3 has been described .Chemical Reactions Analysis

The synthesis of several imidazo[1,2-a]pyrimidine analogs substituted with two aryls at positions-2 and -3 has been described . The target analogs were investigated for their anti-inflammatory effects through xylene-induced ear swelling in mice .Aplicaciones Científicas De Investigación

Chemical Detoxification of Mercury (HgCl2)

- Background : A series of selenoester derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine were synthesized under mild conditions using a simple methodology. These derivatives were obtained by reacting in situ generated sodium selenocarboxylates with 2-(chloromethyl)imidazo[1,2-a]pyridine/pyrimidine in water and ethanol .

- Application : Phenyl/4-tolyl selenoesters of imidazo[1,2-a]pyridine/pyrimidine were obtained in water, while 4-methoxyphenyl/4-chlorophenyl/2-thienyl selenoesters were synthesized in ethanol. These derivatives may prove useful in treating HgCl2-induced toxicity. The formation of HgSe indicates their potential for chemical detoxification .

Antimicrobial Agents

- Background : Mixed aryl/heteroaryl/alkyl imidazo[1,2-a]pyrimidine chalcogenides were synthesized by nucleophilic substitution reactions with 2-(chloromethyl)imidazo[1,2-a]pyrimidine. These compounds exhibit diverse structural features and potential biological activities .

Anti-Inflammatory Effects

- Background : Imidazo[1,2-a]pyrimidine analogs substituted with two aryls at positions 2 and 3 were synthesized. These analogs were investigated for their anti-inflammatory effects in a xylene-induced ear swelling model in mice .

Biological Activity Studies

Mecanismo De Acción

While specific information on the mechanism of action for 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine was not found, it is known that pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

Direcciones Futuras

Nitrogen-containing heterocyclic compounds, such as 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine, have received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .

Propiedades

IUPAC Name |

2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-6-3-7(2)13-5-8(4-10)12-9(13)11-6/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDAULOGOZCZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=CN12)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine | |

CAS RN |

690642-33-2 | |

| Record name | 2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2677406.png)

![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride](/img/structure/B2677408.png)